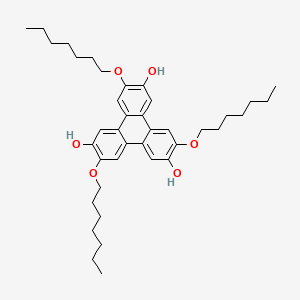
3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol is a complex organic compound with the molecular formula C39H54O6 and a molecular weight of 618.842 g/mol . This compound is characterized by its triphenylene core substituted with heptyloxy groups at positions 3, 7, and 11, and hydroxyl groups at positions 2, 6, and 10
Métodos De Preparación
The synthesis of 3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of triphenylene with heptyl bromide in the presence of a base to introduce the heptyloxy groups . This is followed by hydroxylation at specific positions using reagents such as hydrogen peroxide or sodium periodate . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts .
Análisis De Reacciones Químicas
3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as sodium borohydride .
Substitution: The heptyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in dihydroxy derivatives .
Aplicaciones Científicas De Investigación
3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function . The heptyloxy groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets . These interactions can modulate various biological processes, including signal transduction and gene expression .
Comparación Con Compuestos Similares
3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol can be compared with other similar compounds, such as:
2,3,6,7,10,11-Hexahydroxytriphenylene: This compound has hydroxyl groups at all six positions, making it more hydrophilic and less lipophilic compared to this compound.
2,3,6,7,10,11-Hexaaminotriphenylene: This compound contains amino groups instead of hydroxyl groups, which significantly alters its chemical reactivity and biological interactions.
The uniqueness of this compound lies in its balanced hydrophilic and lipophilic properties, making it versatile for various applications .
Propiedades
Número CAS |
906663-82-9 |
|---|---|
Fórmula molecular |
C39H54O6 |
Peso molecular |
618.8 g/mol |
Nombre IUPAC |
3,7,11-triheptoxytriphenylene-2,6,10-triol |
InChI |
InChI=1S/C39H54O6/c1-4-7-10-13-16-19-43-37-25-31-28(22-34(37)40)32-26-38(44-20-17-14-11-8-5-2)36(42)24-30(32)33-27-39(35(41)23-29(31)33)45-21-18-15-12-9-6-3/h22-27,40-42H,4-21H2,1-3H3 |
Clave InChI |
AYJYEXYYLWCPRQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCC)O)OCCCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Iodo-N-(4-iodophenyl)-N-[4-(octyloxy)phenyl]aniline](/img/structure/B14195972.png)
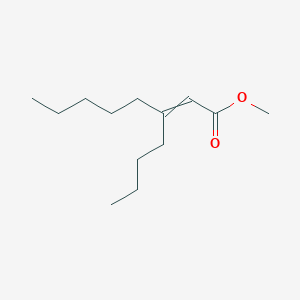
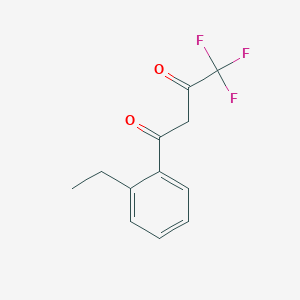
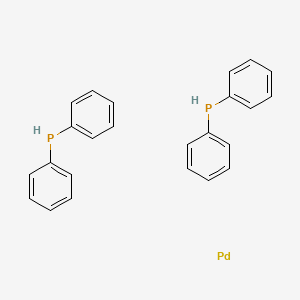
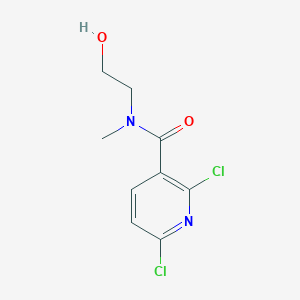

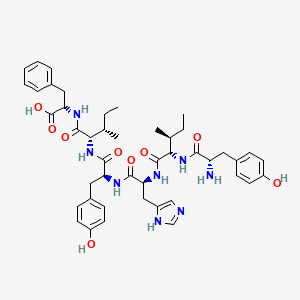
![5,6,8-Trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14196009.png)
![9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14196010.png)
![2-(2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)-4-methyl-1,3-thiazole](/img/structure/B14196013.png)
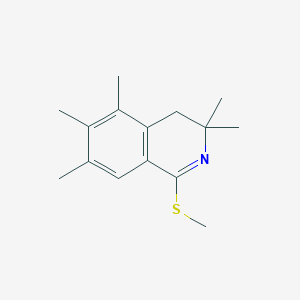
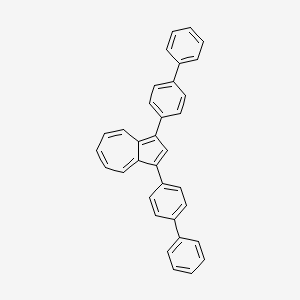
![N-{2-[(1-Acetylpiperidin-4-yl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B14196030.png)
![2-{[Dimethyl(phenyl)silyl]tellanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane](/img/structure/B14196031.png)
